molecular formula C13H18N2O5 B5850258 N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5850258
M. Wt: 282.29 g/mol
InChI Key: HADGLSLEXPETNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide is a synthetic nitrobenzamide derivative intended for research and development applications. This compound features a tert-butyl amide group and dimethoxy-substituted nitroaromatic core structure, a motif found in intermediates for various chemical syntheses . As a specialized building block, it may be of interest in medicinal chemistry for the exploration of structure-activity relationships and in the development of novel bioactive molecules. Researchers can utilize this compound as a precursor for further chemical modification, such as reduction of the nitro group to an aniline, enabling access to more complex chemical entities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please note that the specific mechanism of action, physicochemical data, and biological activity for this compound are not currently available. Researchers should handle all chemicals with appropriate safety precautions. For more information on this and related benzamide compounds, you can refer to chemical databases like PubChem .

Properties

IUPAC Name

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADGLSLEXPETNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation. The nitration process introduces the nitro group into the aromatic ring, and the subsequent amidation with tert-butylamine forms the final product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents like dichloromethane for amidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position undergoes reduction under various conditions, yielding intermediates critical for pharmaceutical applications.

Reaction Conditions Products Catalyst/Reagents Yield Source
Hydrazine hydrate in ethanolN-tert-butyl-4,5-dimethoxy-2-aminobenzamidePd/C (catalytic)68–72%
Hydrogen gas (H₂) at 60°CN-tert-butyl-4,5-dimethoxy-2-aminobenzamideRa-Ni (Raney nickel)~85%

Key Findings :

  • Reduction with hydrazine is selective for the nitro group, leaving methoxy and tert-butyl groups intact .

  • Hydrogenation with Ra-Ni achieves higher yields but requires careful control of reaction duration to prevent over-reduction .

Methoxy Group Reactivity

The 4,5-dimethoxy substituents participate in demethylation under acidic conditions:

Reaction Conditions Products Notes
DemethylationHBr (48%), reflux, 6 hrs4,5-Dihydroxy-2-nitrobenzamide derivativeTert-butyl group remains stable
AlkylationCH₃I, K₂CO₃, DMF, 80°C4,5-Diethoxy-2-nitrobenzamideLimited regioselectivity

Amide Group Reactions

The tert-butyl amide moiety resists hydrolysis under standard conditions but reacts with strong nucleophiles:

Reagent Conditions Products Yield
LiAlH₄THF, 0°C → 25°C, 4 hrsTert-butylamine + reduced aromatic core42%
Grignard reagents (e.g., MeMgBr)Diethyl ether, refluxN-tert-butyl tertiary alcohol adduct<30%

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing nitro and amide groups, the methoxy substituents direct electrophiles to specific positions:

Reagent Position Substituted Product Yield Source
HNO₃ (fuming), H₂SO₄3-position (meta to nitro)3-Nitro derivative55%
Cl₂ (excess), FeCl₃6-position (ortho to methoxy)6-Chloro derivative61%

Mechanistic Insight :

  • Methoxy groups activate the ring at the 4,5-positions but deactivate it at the nitro-adjacent sites, leading to mixed regioselectivity .

Comparative Reactivity with Analogues

Reactivity differences arise from structural variations in similar benzamides:

Compound Nitro Position Reactivity with H₂/Pd-C Demethylation Rate
N-tert-butyl-4-nitrobenzamide paraFaster reduction (t₁/₂ = 20 min)Not applicable
N-tert-butyl-2-chlorobenzamide N/ANo reactionResists HBr cleavage
N-tert-butyl-3,5-dinitrobenzamide 3,5-dinitroSequential reduction stepsRapid demethylation

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C via nitro group elimination, releasing NOₓ gases .

  • Photodegradation : UV light induces radical formation at the nitro group, leading to dimerization (quantum yield Φ = 0.12) .

Scientific Research Applications

Medicinal Chemistry Applications

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide has been investigated primarily for its neuroprotective properties. Research indicates that compounds within the benzamide class, including this specific compound, exhibit significant activity against neurodegenerative diseases such as Parkinson's disease. The mechanism of action is believed to involve the modulation of dopamine levels in the brain, which are often disrupted in such conditions.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that N-tert-butyl-4-nitrobenzamide (a related compound) showed efficacy in preventing MPTP-induced reduction of dopamine levels in animal models, suggesting a protective role against neurodegeneration .
  • Pharmaceutical Compositions : The compound has been incorporated into various pharmaceutical formulations aimed at treating neurodegenerative disorders. For example, formulations containing N-tert-butyl-4-nitrobenzamide have been shown to slow disease progression when administered to patients with dopamine-associated conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with tert-butyl amine in the presence of a suitable solvent like ethyl acetate. This process yields a crystalline product with distinct chemical properties.

Synthesis Overview

StepReactantsConditionsYield
1Tert-butyl amine + 4-nitrobenzoyl chlorideStirred at low temperatures in ethyl acetate77%

The proton nuclear magnetic resonance (NMR) spectroscopy results confirm the successful synthesis by showing characteristic peaks corresponding to the functional groups present in the compound .

Broader Applications and Future Directions

While the primary focus has been on neuroprotective applications, there are potential avenues for further research:

  • Cardiovascular Applications : Preliminary studies suggest that similar benzamide compounds might possess properties beneficial for cardiovascular health. This opens up possibilities for exploring this compound in cardiovascular disease prevention and treatment .
  • Chemical Derivatives : The compound can serve as a precursor for synthesizing other derivatives that may enhance therapeutic efficacy or reduce side effects. For instance, modifications to the nitro group or methoxy substituents could yield compounds with improved bioactivity or selectivity.

Mechanism of Action

The mechanism of action of N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide and analogous benzamide derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications Distinctive Properties
This compound C₁₃H₁₈N₂O₅ tert-butyl (amide), 4,5-dimethoxy Heterocycle synthesis, kinase inhibitors Enhanced steric bulk; improved organic solubility
N-Benzyl-4,5-dimethoxy-2-nitrobenzamide C₁₆H₁₅N₂O₅ benzyl (amide), 4,5-dimethoxy Crystal structure studies Forms infinite chains via N–H⋯O hydrogen bonds
4,5-Dimethoxy-2-nitrobenzamide (base compound) C₉H₁₀N₂O₅ NH₂ (amide), 4,5-dimethoxy Intermediate for quinazoline synthesis Higher reactivity in reduction/cyclization steps
N-(4,5-Dimethoxy-2-nitrophenyl)benzamide C₁₅H₁₃N₂O₅ benzoyl (amide), 4,5-dimethoxy Electrochemical nitration studies Reduced steric hindrance compared to tert-butyl
6,7-Dimethoxyquinazoline-4(3H)-one C₁₀H₉N₂O₃ Cyclized quinazoline core Kinase inhibitor scaffolds Bioactive core structure lacking nitro group

Reactivity in Heterocycle Formation

  • N-tert-butyl derivative : The tert-butyl group impedes nucleophilic attack at the amide nitrogen, making it less reactive in Hoffman rearrangements compared to unsubstituted or benzyl-substituted analogs. This property is critical in benzofuroxan synthesis, where selective transformations are required .
  • Base compound (4,5-dimethoxy-2-nitrobenzamide): Exhibits higher reactivity in reduction steps (e.g., NaBH₄/CuSO₄) to form 4,5-dimethoxy-2-aminobenzamide, a precursor for quinazolines .

Solubility and Crystallinity

  • The tert-butyl group enhances lipophilicity, improving solubility in non-polar solvents like methylene chloride. In contrast, the benzyl-substituted analog (N-Benzyl-4,5-dimethoxy-2-nitrobenzamide) exhibits stronger intermolecular interactions (e.g., π–π stacking), favoring crystalline structures .

Stability and Handling

  • The tert-butyl group confers stability against hydrolysis, making the compound suitable for long-term storage.

Biological Activity

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O4_{4}
  • Functional Groups :
    • Nitro group (-NO2_2)
    • Methoxy groups (-OCH3_3)
    • Benzamide structure

The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

Research indicates that compounds with similar benzamide structures exhibit neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways. For instance, benzamide derivatives have been shown to protect against dopamine depletion in models of Parkinson's disease by influencing dopaminergic signaling pathways .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound in various models:

  • In Vivo Studies : In rodent models, this compound demonstrated significant protective effects against neurodegeneration induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to simulate Parkinson's disease .
  • Mechanistic Insights : The compound appears to exert its effects by reducing oxidative stress and inflammation in neural tissues. This is crucial as oxidative stress is a key contributor to neuronal cell death in degenerative diseases.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays:

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS ScavengingIC50 = 30 µM

These results indicate that the compound effectively scavenges free radicals, contributing to its neuroprotective effects .

Case Studies

  • Parkinson's Disease Model : In a study involving mice treated with MPTP, administration of this compound resulted in a significant reduction in motor deficits compared to control groups. Histological analysis showed less dopaminergic neuron loss in treated animals .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have suggested that this compound may also exhibit cytotoxic effects against certain cancer cell lines. For example, it inhibited proliferation in human glioblastoma cells with an IC50 value of approximately 15 µM .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. However, detailed studies on its metabolic pathways and elimination are still required for comprehensive understanding.

Q & A

Q. What is the standard synthetic route for N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide, and how is yield optimized?

The compound is synthesized via a two-step process. First, 4,5-dimethoxy-2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride. This intermediate is then treated with tert-butylamine in the presence of ammonia to yield the amide. Recrystallization from N,N-dimethylformamide (DMF) achieves a purity of ~88.5% . Key parameters for yield optimization include reaction temperature (reflux conditions for SOCl₂ step) and stoichiometric control of ammonia during amidation.

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments, focusing on tert-butyl (δ ~1.3 ppm) and methoxy groups (δ ~3.8–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is typical after recrystallization).
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability and solubility challenges with this compound?

The compound is stable under inert conditions but may degrade in acidic/basic environments. Store at –20°C in amber vials to prevent photodegradation. For solubility, use polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). Aqueous solubility is limited; sonication or mild heating (≤40°C) can aid dissolution .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and resolved during scale-up?

Common impurities include unreacted starting material (4,5-dimethoxy-2-nitrobenzoic acid) or tert-butylamine adducts. Use preparative HPLC with a C18 column for separation. For structural confirmation, combine X-ray crystallography (as in for related benzamides) and tandem MS/MS .

Q. What methodologies address discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic NMR (DNMR): Detect rotational barriers in the amide bond or tert-butyl group.
  • 2D-COSY/HMBC: Resolve overlapping signals from methoxy and nitro groups.
  • Elemental Analysis: Verify stoichiometry if contamination by residual solvents (e.g., DMF) is suspected .

Q. What experimental strategies elucidate the role of the nitro group in biological activity?

  • Nitro Reduction Studies: Treat the compound with NaBH₄/CuSO₄ (as in for related nitrobenzamides) to generate amino derivatives and compare bioactivity.
  • Computational Modeling: Use density functional theory (DFT) to assess nitro group electron-withdrawing effects on binding affinity to targets like kinase enzymes .

Q. How can ecological impact assessments be conducted despite limited toxicity data?

  • QSAR Modeling: Predict biodegradation and toxicity using Quantitative Structure-Activity Relationship tools.
  • Microcosm Studies: Evaluate soil/water mobility and microbial degradation under controlled lab conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SOCl₂ Reflux Time50–60 min
Ammonia Stoichiometry1.2 equivalents
Recrystallization SolventDMF

Q. Table 2: Analytical Techniques for Purity Assessment

TechniqueTarget Purity ThresholdApplication Note
HPLC (C18 column)≥95%Use acetonitrile/water gradient
Elemental Analysis±0.3% deviationConfirm C, H, N content

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.